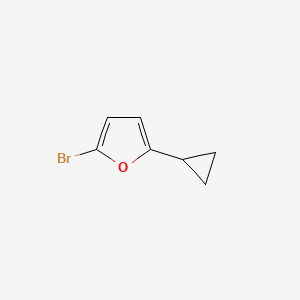
2-Bromo-5-cyclopropylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-cyclopropylfuran is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom at the second position and a cyclopropyl group at the fifth position of the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyclopropylfuran typically involves the bromination of 5-cyclopropylfuran. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5-cyclopropylfuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form different oxidation products.
Reduction Reactions: The compound can be reduced to form corresponding reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furans, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-cyclopropylfuran has found applications in several areas of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-cyclopropylfuran is primarily based on its ability to undergo various chemical transformations. The bromine atom and the cyclopropyl group play crucial roles in its reactivity and interaction with other molecules. The compound can act as an electrophile in substitution reactions, and its furan ring can participate in various oxidation and reduction processes. The specific molecular targets and pathways involved depend on the context of its application, such as its interaction with biological targets in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-ethylfuran: Similar in structure but with an ethyl group instead of a cyclopropyl group.
2-Bromo-3-cyclopropylfuran: Differing in the position of the bromine atom.
2-Bromo-5-fluorofuran: Featuring a fluorine atom instead of a cyclopropyl group.
Uniqueness: 2-Bromo-5-cyclopropylfuran is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Eigenschaften
Molekularformel |
C7H7BrO |
|---|---|
Molekulargewicht |
187.03 g/mol |
IUPAC-Name |
2-bromo-5-cyclopropylfuran |
InChI |
InChI=1S/C7H7BrO/c8-7-4-3-6(9-7)5-1-2-5/h3-5H,1-2H2 |
InChI-Schlüssel |
MESHACPGVSYHJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC=C(O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Methylphenyl)sulfonyl]tryptophan](/img/structure/B11712352.png)
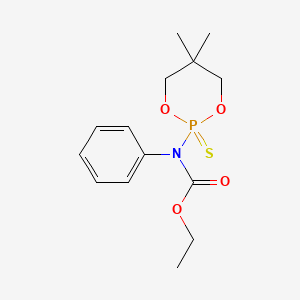

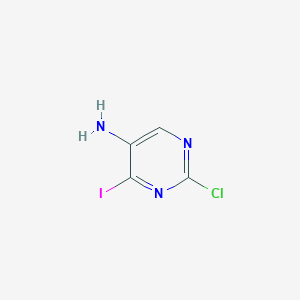
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11712377.png)
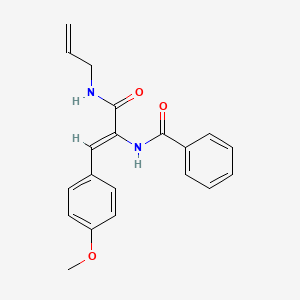
![3-[5-(4-Methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B11712388.png)
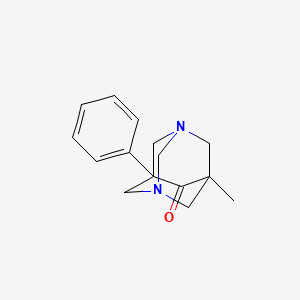
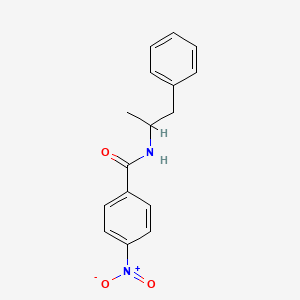
![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11712421.png)

![N-((Z)-2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11712444.png)
![2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11712451.png)

